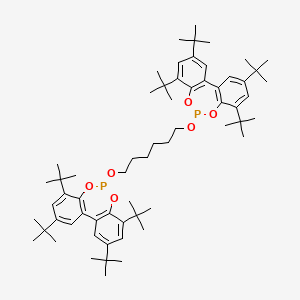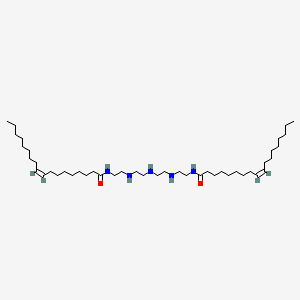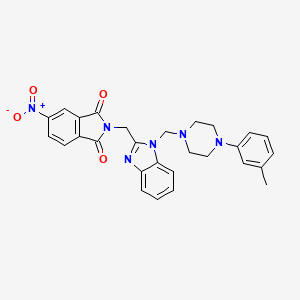
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6'-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple benzene rings and phosphorus atoms, making it a subject of interest for researchers in chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- typically involves organic synthesis techniques. The process often includes the reaction of biphenyl derivatives with phosphorus-containing reagents under controlled conditions. The reaction conditions, such as temperature and solvent, are carefully optimized to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up to accommodate the production demands, and additional steps may be included to purify the compound and ensure its stability during storage and transportation .
Análisis De Reacciones Químicas
Types of Reactions
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, including temperature and pH, are adjusted based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of advanced materials and as a flame retardant additive in polymers
Mecanismo De Acción
The mechanism of action of Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- involves its interaction with molecular targets and pathways. The compound can interact with enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the context of its application, such as its role in catalysis or its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-[(1R,2S)-1,2-cyclopentanediyldi-2,1-phenylene]bis-
- 2,4,8,10-Tetrakis(2-methyl-2-propanyl)dibenzo(d,f)(1,3,2)dioxaphosphepin-6-oxide
- Bis(10,11-e)-5-(11bS)-dinaphtho 2,1-d:1,2-f 1,3,2 dioxaphosphepin-4-
Uniqueness
Dibenzo(d,f)(1,3,2)dioxaphosphepin, 6,6’-(1,6-hexanediylbis(oxy))bis(2,4,8,10-tetrakis(1,1-dimethylethyl)- is unique due to its specific structural features, such as the presence of multiple benzene rings and phosphorus atoms. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
71519-97-6 |
|---|---|
Fórmula molecular |
C62H92O6P2 |
Peso molecular |
995.3 g/mol |
Nombre IUPAC |
2,4,8,10-tetratert-butyl-6-[6-(2,4,8,10-tetratert-butylbenzo[d][1,3,2]benzodioxaphosphepin-6-yl)oxyhexoxy]benzo[d][1,3,2]benzodioxaphosphepine |
InChI |
InChI=1S/C62H92O6P2/c1-55(2,3)39-31-43-44-32-40(56(4,5)6)36-48(60(16,17)18)52(44)66-69(65-51(43)47(35-39)59(13,14)15)63-29-27-25-26-28-30-64-70-67-53-45(33-41(57(7,8)9)37-49(53)61(19,20)21)46-34-42(58(10,11)12)38-50(54(46)68-70)62(22,23)24/h31-38H,25-30H2,1-24H3 |
Clave InChI |
BFSWPBIVGWSJTK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)OCCCCCCOP4OC5=C(C=C(C=C5C(C)(C)C)C(C)(C)C)C6=C(O4)C(=CC(=C6)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;1-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]-5-(propoxymethyl)phenyl]ethanone](/img/structure/B12709453.png)












![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)
